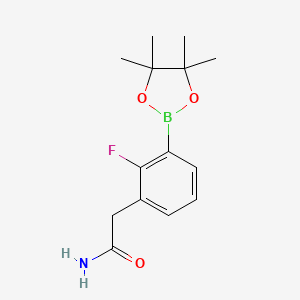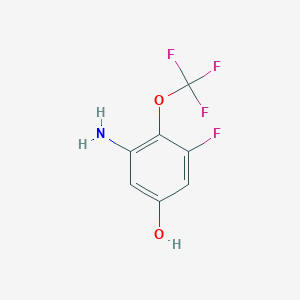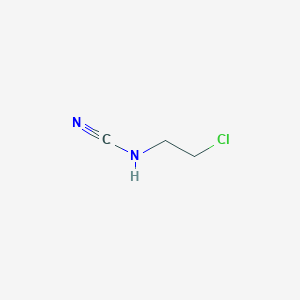![molecular formula C20H26N6O B13354916 N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B13354916.png)
N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an indole ring, a tetraazole ring, and a cyclohexane carboxamide moiety, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation of the indole nitrogen using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexanecarboxamide Formation: The cyclohexanecarboxamide moiety can be introduced through an amide coupling reaction, where the carboxylic acid derivative of cyclohexane reacts with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, Lewis acids such as aluminum chloride.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated indole derivatives.
科学研究应用
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.
Pharmacology: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The indole and tetraazole rings could play a crucial role in binding to these targets, while the cyclohexanecarboxamide moiety may influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: A similar compound with a slight variation in the structure.
N-(1-isobutyl-1H-indol-4-yl)-1-(1H-imidazol-1-yl)cyclohexanecarboxamide: Another compound with an imidazole ring instead of a tetraazole ring.
Uniqueness
N-(1-isobutyl-1H-indol-4-yl)-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide is unique due to the presence of both indole and tetraazole rings, which can provide distinct binding interactions and reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
属性
分子式 |
C20H26N6O |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-[1-(2-methylpropyl)indol-4-yl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H26N6O/c1-15(2)13-25-12-9-16-17(7-6-8-18(16)25)22-19(27)20(10-4-3-5-11-20)26-14-21-23-24-26/h6-9,12,14-15H,3-5,10-11,13H2,1-2H3,(H,22,27) |
InChI 键 |
SJAAVFZASUIFDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3(CCCCC3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13354836.png)
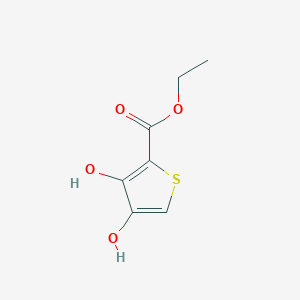
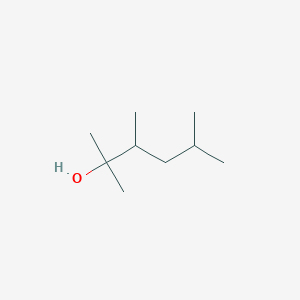
![5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B13354852.png)
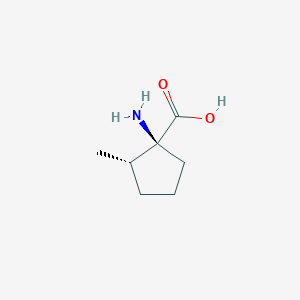
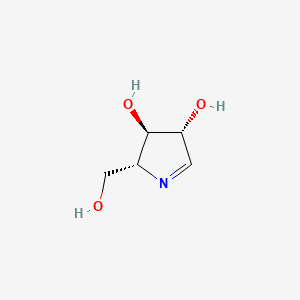
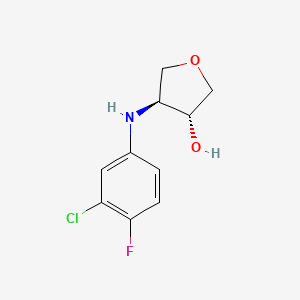

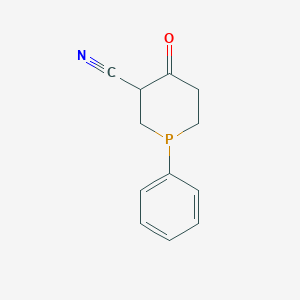
![N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B13354871.png)
